N,O-diacetyl-l-threonine

Description

Overview of the Compound and its Stereoisomeric Forms

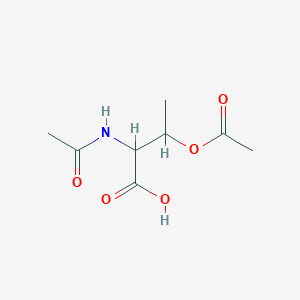

N,O-diacetyl-L-threonine is chemically defined as (2S,3R)-2-acetamido-3-acetyloxybutanoic acid. nih.gov The "L" designation and the (2S,3R) stereochemistry are derived from its precursor, L-threonine, which is the naturally occurring and biologically active form of the amino acid. wikipedia.orgchemeurope.com The acetylation process involves the introduction of an acetyl group (CH₃CO-) onto the nitrogen atom of the amino group and the oxygen atom of the side-chain hydroxyl group.

The parent amino acid, threonine, is one of two proteinogenic amino acids that possess two chiral centers, the other being isoleucine. wikipedia.org This results in four possible stereoisomers. wikipedia.orgchemeurope.comacs.org The stereoisomers of threonine are:

(2S,3R)-threonine (L-threonine) : The natural and most common form. wikipedia.org

(2R,3S)-threonine (D-threonine) : The enantiomer of L-threonine.

(2S,3S)-threonine (L-allothreonine) : A diastereomer of L-threonine that is rare in nature. wikipedia.orgchemeurope.com

(2R,3R)-threonine (D-allothreonine) : The enantiomer of L-allothreonine.

This compound specifically refers to the derivative of the (2S,3R) isomer. The precise stereochemistry is critical as it dictates the three-dimensional structure of the molecule, which in turn influences its chemical reactivity and its interactions in chiral environments, such as in biological systems or asymmetric synthesis.

Foundational Relevance in Organic and Medicinal Chemistry Research

In Organic Chemistry:

The primary significance of this compound in organic chemistry lies in its role as a protected amino acid. The acetylation of the nucleophilic amino and hydroxyl groups prevents them from engaging in unwanted reactions during multi-step syntheses. This protection strategy is fundamental in peptide chemistry, where the controlled, sequential addition of amino acids is required to build a specific peptide chain.

Research has explored methods for the chemoselective acylation of hydroxyamino acids. For instance, O-acetylation of L-threonine can be achieved with high yield using acetyl chloride in an acidic medium. beilstein-journals.org Such O-acyl derivatives are valuable intermediates but can be susceptible to an O→N acyl shift, a well-documented intramolecular rearrangement, particularly under basic conditions. beilstein-journals.org Understanding and controlling this acyl migration is crucial for the strategic use of such protected amino acids in synthesis. The diacetylated form provides stability under certain conditions, making it a useful building block for creating more complex organic molecules. acs.org

In Medicinal Chemistry:

In medicinal chemistry, the modification of amino acids is a key strategy for the design and synthesis of peptidomimetics—compounds that mimic the structure and function of natural peptides but often have improved stability and bioavailability. jocpr.com this compound can serve as a precursor or building block in the synthesis of such novel therapeutic agents.

The parent amino acid, L-threonine, is vital in many biological processes. Its hydroxyl side-chain is a primary site for post-translational modifications such as O-linked glycosylation and phosphorylation, which are critical for regulating protein activity and signaling pathways. wikipedia.orgchemeurope.comnih.gov The acetyl group on the hydroxyl function in this compound can act as a mimic or a blocker of these natural modifications. This makes it a useful tool for researchers studying the mechanisms and consequences of protein modification. While research on the specific biological activities of this compound itself is not extensive, the diacetylation of other amino acids, such as N,N'-diacetyl-L-cystine, has been shown to yield compounds with significant immunomodulatory and antiatherosclerotic properties, highlighting the potential of this type of modification as a strategy in drug discovery. medchemexpress.com

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO5 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

2-acetamido-3-acetyloxybutanoic acid |

InChI |

InChI=1S/C8H13NO5/c1-4(14-6(3)11)7(8(12)13)9-5(2)10/h4,7H,1-3H3,(H,9,10)(H,12,13) |

InChI Key |

FHYSLJXFHVWFLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N,o Diacetyl L Threonine and Its Derivatives

Chemical Acetylation Routes

Preparation from Threonine Methyl Ester Hydrochloride Utilizing Acetic Anhydride (B1165640) and Pyridine (B92270)

A common and effective method for the synthesis of N,O-diacetylated threonine derivatives proceeds via the esterified form of the amino acid, L-threonine methyl ester hydrochloride. The use of acetic anhydride in the presence of a base like pyridine facilitates the acetylation of both the primary amine and the secondary hydroxyl group.

The reaction typically involves treating L-threonine methyl ester hydrochloride with an excess of both acetic anhydride, which serves as the acetyl group donor, and pyridine, which acts as a base to neutralize the hydrogen chloride released and to catalyze the reaction. google.com The mixture can be stirred at room temperature overnight or heated under reflux to ensure the completion of the diacetylation. google.com

Following the reaction, a standard workup procedure is employed. Excess solvent and reagents are removed under reduced pressure. The resulting residue is then taken up in an organic solvent, such as ether, and subjected to a series of aqueous washes. google.com This typically includes washing with water and a saturated sodium bicarbonate solution to remove any remaining acetic acid and pyridine hydrochloride, followed by drying and solvent evaporation to yield the crude N,O-diacetyl DL-threonine methyl ester. google.com

| Parameter | Condition 1 | Condition 2 |

| Starting Material | L-threonine methyl ester hydrochloride | Threonine methyl ester hydrochloride |

| Reagents | Acetic anhydride, Pyridine | Acetic anhydride, Pyridine |

| Temperature | Reflux | Room temperature |

| Time | 2 hours | Overnight |

| Workup | Removal of excess solvent, extraction with ether, washing with aqueous sodium bicarbonate and water. | Removal of volatiles, addition of ether, decanting from precipitate. |

| Outcome | N,O-diacetyl DL-threonine methyl ester | Crude N,O-diacetyl DL-threonine methyl ester |

| Data derived from a process for preparing N-substituted dehydroamino acid esters. google.com |

Direct Acetylation of L-Threonine with N-Acetylimidazole

N-Acetylimidazole is a mild and selective acetylating agent used for the modification of functional groups in various molecules, including proteins. It is known to react with the free amino groups and the phenolic hydroxyl group of tyrosine residues. While it is a potential reagent for the acetylation of L-threonine, its application for the exhaustive diacetylation to N,O-diacetyl-l-threonine is less commonly documented than the use of acetic anhydride.

The reaction mechanism involves the nucleophilic attack of the amino and hydroxyl groups of L-threonine on the activated acetyl group of N-acetylimidazole. The imidazole (B134444) leaving group is a weak base, making the reaction conditions relatively gentle. This method can be particularly useful when other sensitive functional groups are present in the molecule. However, achieving complete diacetylation may require careful optimization of reaction conditions, as the hydroxyl group of threonine is generally less reactive than the primary amino group. The intrinsic chemical instability of O-acetylated peptides, due to potential O-N acyl transfer, is a consideration in such syntheses. ibmmpeptide.com

Enzymatic Approaches for Threonine Derivatization and Interconversion

Enzymatic methods offer highly selective and environmentally benign alternatives to classical chemical synthesis for producing threonine derivatives and transforming its stereoisomers. These biocatalytic approaches leverage the specificity of enzymes to achieve conversions that are often challenging to accomplish with conventional chemistry.

Biocatalytic Synthesis of β-Hydroxy-α-Amino Acids via L-Threonine Aldolases

L-Threonine aldolases (L-TAs) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol (B89426) condensation between glycine (B1666218) and an aldehyde to form a β-hydroxy-α-amino acid. researchgate.net This enzymatic reaction is a powerful tool for asymmetric carbon-carbon bond formation, yielding valuable chiral building blocks. researchgate.net

The natural function of L-TA is the cleavage of L-threonine or L-allothreonine into glycine and acetaldehyde (B116499). nih.gov However, in a synthetic context, the reverse reaction is exploited. By providing glycine as the donor substrate and a variety of acceptor aldehydes, a range of non-natural β-hydroxy-α-amino acids can be synthesized. researchgate.net These enzymes exhibit excellent stereocontrol at the α-carbon, but the stereoselectivity at the newly formed β-carbon can vary depending on the enzyme source and the aldehyde substrate. acs.org For instance, L-TAs typically yield erythro-β-hydroxy-α-L-amino acids with aliphatic aldehydes and the threo isomer with aromatic aldehydes. acs.org

| Enzyme Type | Substrates | Product Class | Stereochemical Outcome |

| L-Threonine Aldolase (B8822740) (L-TA) | Glycine + Aliphatic Aldehydes | erythro-β-Hydroxy-α-L-amino acids | Kinetically controlled products |

| L-Threonine Aldolase (L-TA) | Glycine + Aromatic Aldehydes | threo-β-Hydroxy-α-L-amino acids | Kinetically controlled products |

| D-Threonine Aldolase (D-TA) | Glycine + Aliphatic/Aromatic Aldehydes | threo-β-Hydroxy-α-D-amino acids | Kinetically controlled products, lower diastereoselectivity than L-TA |

| Data synthesized from studies on recombinant D- and L-threonine aldolases. acs.org |

Racemization and Deamination Pathways of L-Threonine for Stereoisomer Transformation

L-Threonine possesses two chiral centers, giving rise to four possible stereoisomers: L-threonine, D-threonine, L-allothreonine, and D-allothreonine. wikipedia.org Enzymatic pathways provide effective means for the interconversion of these stereoisomers.

Racemization: Amino acid racemases are enzymes that can catalyze the inversion of stereochemistry at the α-carbon of amino acids. This process can be used to convert L-threonine into a mixture of L-threonine and D-allothreonine. google.com This equilibrium mixture can then be used as a starting point for the separation of the desired stereoisomer. Following racemization, the original L-threonine can be selectively removed, leaving the transformed stereoisomer. google.com

Deamination: Threonine deaminases (also known as threonine dehydratases) catalyze the elimination of the amino group from threonine to produce α-ketobutyrate and ammonia. creative-proteomics.com This reaction can be strategically employed for stereoisomer transformation. For example, after an initial racemization step that produces a mix of L-threonine and D-allothreonine, L-threonine deaminase can be added. The enzyme selectively acts on the remaining L-threonine, converting it into easily removable byproducts, which facilitates the purification of D-allothreonine. google.com The stereochemistry of the deamination reaction itself can be complex; for example, the L-serine dehydratase from Peptostreptococcus asaccharolyticus has been shown to deaminate L-threonine with a mixture of inversion and retention of configuration. nih.gov

Asymmetric Synthesis Pathways Incorporating Diacetylated Threonine Moieties

While this compound is a synthetic target in itself, threonine derivatives with temporary protecting groups are also strategically employed in more complex synthetic endeavors, such as solid-phase peptide synthesis (SPPS). One significant challenge in synthesizing long polypeptides is the potential for aggregation of the growing peptide chain on the solid support, which hinders further reactions.

To overcome this, threonine can be temporarily masked as a pseudoproline (ΨPro) dipeptide. acs.org This involves converting the threonine residue into an oxazolidine (B1195125) ring system, which introduces a "kink" into the peptide backbone, disrupting the secondary structures that lead to aggregation. mtak.hu This masking strategy is conceptually related to diacetylation in that it protects both the N and O functionalities, albeit within a cyclic structure.

The acylation of these masked threonine residues, such as H-Thr(ΨPro), is a critical step. Recent advancements have shown that this can be achieved efficiently using flow peptide chemistry. acs.org The amide bond between an incoming amino acid and the hindered pseudoproline derivative can be formed with a moderate excess of reagents, achieving high efficiency for most proteinogenic amino acids. acs.org This methodology allows for the incorporation of the masked threonine moiety, which can be easily converted back to a standard threonine residue during the final cleavage from the resin, preserving the primary structure of the target peptide. acs.org This strategy showcases the sophisticated use of threonine derivatives to facilitate complex asymmetric syntheses.

Diastereoselective Epoxidation and Dihydroxylation Strategies in Complex Molecule Synthesis

The inherent chirality of L-threonine and its derivatives has been leveraged to control stereochemical outcomes in the synthesis of complex molecules. While direct applications of this compound in diastereoselective epoxidation and dihydroxylation are not extensively documented in readily available literature, the underlying principles of using threonine-derived chiral auxiliaries and substrates are well-established in asymmetric synthesis. These strategies rely on the chiral scaffold of the threonine derivative to influence the facial selectivity of the oxidant's approach to a prochiral double bond, thereby leading to the formation of one diastereomer in excess.

In related methodologies, chiral catalysts derived from amino acids, including L-threonine, have been developed for asymmetric reactions. For instance, dirhodium complexes with ligands derived from L-threonine have proven effective in asymmetric cyclopropanation and aziridination reactions, demonstrating the utility of the threonine backbone in inducing stereoselectivity. rsc.org Although not epoxidation or dihydroxylation, these examples highlight the successful application of threonine-derived structures in controlling the stereochemistry of addition reactions to double bonds.

Furthermore, studies on the nucleophilic epoxidation of nitroalkenes have led to the synthesis of diastereomerically pure γ-hydroxy threonine derivatives. rsc.org This indicates that the threonine framework can be instrumental in achieving high levels of diastereoselectivity in epoxidation reactions, albeit through a different mechanistic pathway than the direct epoxidation of an unsaturated threonine derivative.

The general approach for using a chiral auxiliary, such as a derivative of this compound, in diastereoselective epoxidation or dihydroxylation would involve attaching the chiral moiety to an unsaturated substrate. The subsequent oxidation of the double bond would then be directed by the stereocenter(s) on the threonine-derived auxiliary. After the desired stereochemistry is established, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.

For example, in a hypothetical substrate-controlled diastereoselective epoxidation, an unsaturated acyl group could be attached to the hydroxyl or amino group of this compound. The resulting chiral molecule would then be subjected to an epoxidation agent. The steric and electronic properties of the acetylated threonine backbone would hinder the approach of the oxidizing agent from one face of the double bond, leading to the preferential formation of one epoxide diastereomer.

A similar strategy would apply to diastereoselective dihydroxylation, where the chiral auxiliary would direct the facial selectivity of the dihydroxylating agent, such as osmium tetroxide in the presence of a chiral ligand or through a substrate-controlled mechanism.

While specific data tables for the diastereoselective epoxidation and dihydroxylation of this compound derivatives in complex molecule synthesis are not available in the searched literature, the following table illustrates the type of data that would be generated from such studies, based on analogous reactions reported for other chiral auxiliaries.

Table 1: Hypothetical Data for Diastereoselective Epoxidation of an Unsaturated Ester of this compound

| Entry | Substrate | Oxidizing Agent | Solvent | Temp (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | N-cinnamoyl-O-acetyl-L-threonine methyl ester | m-CPBA | CH₂Cl₂ | 0 | 95:5 | 85 |

| 2 | N-crotonoyl-O-acetyl-L-threonine methyl ester | TFDO | CH₂Cl₂ | -78 | 98:2 | 92 |

| 3 | N-acryloyl-O-acetyl-L-threonine methyl ester | DMDO | Acetone | 0 | 90:10 | 88 |

Table 2: Hypothetical Data for Diastereoselective Dihydroxylation of an Unsaturated Amide of this compound

| Entry | Substrate | Reagent System | Solvent | Temp (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | N-cinnamoyl-N,O-diacetyl-L-threoninol | OsO₄, NMO | Acetone/H₂O | 25 | 92:8 | 89 |

| 2 | N-crotonoyl-N,O-diacetyl-L-threoninol | AD-mix-β | t-BuOH/H₂O | 0 | 97:3 | 95 |

| 3 | N-acryloyl-N,O-diacetyl-L-threoninol | OsO₄, (DHQD)₂PHAL | CH₂Cl₂ | -20 | 94:6 | 91 |

These hypothetical tables serve to illustrate the expected outcomes and the type of detailed research findings that would be reported from studies on the diastereoselective oxidation of unsaturated derivatives of this compound. The high diastereomeric ratios would be indicative of the effective stereochemical control exerted by the chiral threonine backbone.

Chemical Reactivity, Transformation Mechanisms, and Derivatization Chemistry

Investigation of Reaction Pathways and Intermediate Formation

Protecting the primary amine and hydroxyl groups of L-threonine through acetylation yields N,O-diacetyl-L-threonine. This derivatization blocks the nucleophilic and hydrogen-bonding capabilities of these groups, thereby modifying the molecule's reactivity. While detailed studies focusing exclusively on the reaction pathways of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on related acetylated amino acids.

One key reaction pathway for acetylated serine and threonine residues is the acid-catalyzed N→O acyl shift. This intramolecular rearrangement involves the transfer of the acetyl group from the nitrogen atom to the oxygen atom of the hydroxyl group, proceeding through a cyclic intermediate. This process is often followed by a β-elimination reaction. nih.gov This intrinsic reactivity highlights the chemical instability of O-acetylated threonine moieties, which can readily undergo an O→N acyl transfer when a free amino group is nearby. This instability is a significant factor in proteomic studies, as it can prevent the reliable detection of O-acetylated threonine residues.

Stereochemical Dynamics and Epimerization Processes of Threonine Residues

Threonine possesses two chiral centers, at the α-carbon (Cα) and the β-carbon (Cβ), giving rise to four possible stereoisomers. The epimerization of amino acid residues, a process that alters the configuration at one of these chiral centers, is a critical consideration in peptide synthesis and can affect a peptide's biological activity. nih.govnih.govresearchgate.net

Epimerization at the α-carbon can occur under basic conditions through the abstraction of the α-proton, leading to the formation of a planar carbanion intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers at that position. nih.gov This process is a significant side reaction in peptide synthesis, particularly during the activation of the carboxylic acid group, which can facilitate the formation of an oxazol-5(4H)-one intermediate that is prone to racemization. nih.gov In the context of threonine-containing peptides, factors such as the choice of coupling reagents, solvents, and temperature can influence the rate of epimerization. u-tokyo.ac.jp

Enzymatic epimerization is also a key biological process. Amino acid racemases and epimerases catalyze the interconversion of stereoisomers. frontiersin.org These enzymes can be dependent on cofactors like Pyridoxal-5′-Phosphate (PLP) or be cofactor-independent. The PLP-independent mechanism often involves two cysteine residues in the active site acting as a concerted acid-base pair to abstract and donate a proton at the α-carbon. frontiersin.org

Table 1: Factors Influencing Amino Acid Epimerization in Synthesis| Factor | Influence on Epimerization | Mechanism |

|---|---|---|

| Base Strength | Strong bases increase the rate of epimerization. | Facilitates the abstraction of the acidic α-proton. nih.gov |

| Temperature | Higher temperatures generally increase epimerization rates. u-tokyo.ac.jp | Provides energy to overcome the activation barrier for proton abstraction. |

| Solvent Polarity | Polar solvents can stabilize charged intermediates, potentially increasing epimerization. u-tokyo.ac.jp | Solvent effects on the stability of the carbanion intermediate. |

| Coupling Reagents | Certain reagents can promote the formation of racemization-prone intermediates. u-tokyo.ac.jp | Formation of oxazolone (B7731731) intermediates during carboxyl group activation. nih.gov |

| Steric Hindrance | Sterically hindered amino acid residues can be more susceptible to epimerization. u-tokyo.ac.jp | Can influence the rate of the desired coupling reaction versus the side reaction of epimerization. |

Mechanistic Elucidation of Threonine-Modifying Enzymes

Enzymes play a crucial role in the metabolism and transformation of threonine. The mechanisms of several key threonine-modifying enzymes have been elucidated, providing insight into how nature handles this essential amino acid.

Pyridoxal-5′-phosphate (PLP) is a versatile coenzyme derived from vitamin B6 that is essential for a wide range of reactions in amino acid metabolism. acs.org PLP-dependent enzymes typically catalyze reactions such as transamination, decarboxylation, and aldol (B89426) cleavage. In their resting state, the aldehyde group of PLP forms a Schiff base (an internal aldimine) with the ε-amino group of a lysine (B10760008) residue in the enzyme's active site. nih.gov

When a threonine substrate enters the active site, its α-amino group displaces the lysine to form a new Schiff base with PLP (an external aldimine). This binding facilitates the cleavage of bonds at the α-carbon of threonine. acs.org

Threonine aldolases are a class of PLP-dependent enzymes that catalyze the reversible retro-aldol cleavage of threonine into glycine (B1666218) and acetaldehyde (B116499). nih.govnih.gov This reaction is crucial for threonine degradation and also has applications in biotechnology for the stereospecific synthesis of β-hydroxy α-amino acids. researchgate.netresearchgate.net The mechanism involves the PLP cofactor stabilizing a carbanionic intermediate formed after the Cα-Cβ bond is broken. nih.gov

The specificity and efficiency of threonine-modifying enzymes are determined by the precise arrangement of amino acid residues within their active sites. Studies on L-threonine dehydrogenase and threonine aldolase (B8822740) have identified key residues involved in substrate binding and catalysis.

In L-threonine dehydrogenase from Thermoplasma volcanium, residues such as S74, I113, G114, T178, T179, D180, and W273 are situated within 6 Å of the bound L-threonine substrate. nih.govacs.org Mutagenesis studies have shown that while many of these residues are important for positioning the substrate correctly, only a subset is essential for catalysis. nih.gov For instance, S74 forms a hydrogen bond with the carboxylic acid of threonine, helping to anchor it in a productive orientation. nih.gov

In L-threonine aldolase, histidine residues (e.g., His83 and His125) in the active site are postulated to interact with the β-hydroxyl group of the threonine substrate. nih.gov One of these histidines may act as a general acid-base catalyst, facilitating the proton abstraction required for the retro-aldol cleavage. nih.gov In D-threonine aldolase, a metal ion (such as Mn²⁺) is often required for activity and is believed to bind and activate the β-hydroxyl group, facilitating its deprotonation by a nearby histidine residue (His193). researchgate.net

Table 2: Key Active Site Residues in Threonine-Modifying Enzymes| Enzyme | Residue(s) | Proposed Role | Reference |

|---|---|---|---|

| L-Threonine Dehydrogenase (T. volcanium) | Y137, T112 | Directly involved in the chemical reaction (catalytic residues). | nih.govacs.org |

| L-Threonine Dehydrogenase (T. volcanium) | S74, W273 | Substrate binding and positioning via hydrogen bonds and spatial occupancy. | nih.gov |

| L-Threonine Aldolase | His83, His125 | Interaction with β-hydroxyl group; potential general acid-base catalysis. | nih.gov |

| D-Threonine Aldolase | His193 | Deprotonation of the metal-activated β-hydroxyl group. | researchgate.net |

| L-Threonine Dehydrogenase (E. coli) | Cys38 | An active site cysteine residue essential for catalytic activity. | nih.gov |

L-threonine dehydrogenase (TDH) is a key enzyme in the primary degradation pathway for threonine in many organisms. creative-proteomics.com It catalyzes the NAD⁺-dependent oxidation of the 3-hydroxyl group of L-threonine to produce 2-amino-3-ketobutyrate. researchgate.netwikipedia.org This product is unstable and is subsequently converted by 2-amino-3-ketobutyrate CoA ligase into glycine and acetyl-CoA, the latter of which can enter the citric acid cycle. creative-proteomics.comsigmaaldrich.com

The catalytic mechanism involves the binding of the NAD⁺ cofactor first, which induces a conformational change allowing L-threonine to then bind in the active site. researchgate.netnih.gov The 3-hydroxyl group of threonine is activated, often by coordination with a catalytic metal ion like zinc (Zn²⁺), which is held in place by conserved cysteine and histidine residues. nih.govresearchgate.netoup.com This coordination facilitates the deprotonation of the hydroxyl group. The resulting oxyanion is stabilized by the metal ion, and a hydride ion is subsequently transferred from the β-carbon of threonine to the C4 position of the nicotinamide (B372718) ring of NAD⁺, producing NADH and the ketone product. researchgate.net

N,o Diacetyl L Threonine As a Synthetic Building Block and Chiral Auxiliary in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The L-threonine framework is a fundamental building block for a variety of complex natural products and pharmaceuticals. wikipedia.orgresearchgate.net Its diacetylated derivative, N,O-diacetyl-L-threonine, serves as a useful precursor in transformations that modify the amino acid backbone to create new functionalized molecules.

A key example of its utility is in the synthesis of dehydroamino acid derivatives. Specifically, N,O-diacetyl-DL-threonine methyl ester can be converted into α-(N,N-diacetyl)amido-Z-crotonate. google.com This transformation involves an elimination reaction where the O-acetyl group acts as a leaving group. The reaction proceeds by heating the diacetylated threonine ester with a base such as potassium carbonate or in the presence of pyridine (B92270) and acetic anhydride (B1165640). google.com This process converts the saturated, chiral amino acid backbone into an unsaturated derivative, which is a valuable intermediate in peptide chemistry and for the synthesis of other complex targets. google.com

The synthesis of α-(N,N-diacetyl)amido-Z-crotonate from L-threonine methyl ester hydrochloride involves the intermediate formation of this compound methyl ester, as detailed in the following table. google.com

Table 1: Synthesis of α-(N,N-diacetyl)amido-Z-crotonate

Click to view interactive table

| Step | Starting Material | Reagents | Intermediate/Product | Yield | Ref. |

| 1 | L-Threonine methyl ester hydrochloride | Acetic anhydride, Pyridine | N,O-diacetyl-DL-threonine methyl ester | Not specified | google.com |

| 2 | N,O-diacetyl-DL-threonine methyl ester | Acetic anhydride, Pyridine (reflux) | α-(N,N-diacetyl)amido-Z-crotonate | Not specified | google.com |

| Alternate Step 2 | L-Threonine methyl ester hydrochloride | Acetic anhydride, Anhydrous potassium carbonate (reflux) | α-(N,N-diacetyl)amido-Z-crotonate | 69% | google.com |

The use of threonine as a chiral template extends to the synthesis of other highly valuable molecules, such as the side-chain of the potent anti-cancer drug Taxol. Research has demonstrated a highly diastereoselective synthesis of (3R,4S)-3-hydroxy-4-phenyl-2-azetidinone (a β-lactam) using L-threonine as the chiral starting material, underscoring the value of its stereocenters in building complex pharmaceutical agents. researchgate.net

Applications in Asymmetric Synthesis for Stereocontrol

The primary application of chiral molecules derived from natural sources is to control the stereochemical outcome of a reaction. wikipedia.org Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, after which they can be removed. wikipedia.orggoogle.com Amino acids and their derivatives are exemplary chiral auxiliaries due to their low cost, availability in high enantiopurity, and robust chemical nature. uga.edu The defined stereochemistry of this compound makes it a suitable candidate for directing stereoselective reactions.

A common strategy in asymmetric synthesis is the conversion of amino acids into rigid cyclic auxiliaries, which can provide excellent stereochemical control in reactions. researchgate.net Oxazolines are a prominent class of such cyclic structures. mdpi.comorganic-chemistry.org N-acylated β-hydroxy amino acids, like N-acetyl threonine, are ideal precursors for the synthesis of chiral 2-oxazolines through dehydrative cyclization. mdpi.com

For instance, L-threonine methyl ester can be N-acylated and then cyclized to form a 4,5-disubstituted oxazoline (B21484). A practical method using triflic acid (TfOH) promotes this dehydrative cyclization, yielding the oxazoline with inversion of stereochemistry at the hydroxyl-bearing carbon. mdpi.com This stereospecific outcome highlights the direct transfer of chiral information from the amino acid to the resulting heterocyclic auxiliary. These chiral oxazolines are not merely synthetic curiosities; they are widely used as ligands in asymmetric catalysis, demonstrating the power of leveraging amino acid backbones to create effective tools for stereocontrol. nih.gov

Table 2: Diastereoselective Synthesis of a Chiral Oxazoline from an L-Threonine Derivative

Click to view interactive table

| Substrate | Conditions | Product | Diastereomeric Ratio (dr) | Ref. |

| N-Benzoyl-L-threonine methyl ester | TfOH, DCE, 80 °C | (4S,5S)-Methyl 2,5-diphenyl-4,5-dihydrooxazole-4-carboxylate | Single diastereomer | mdpi.com |

The "scaffold" of a molecule refers to its core structure. In this compound, the diacetylated scaffold possesses two fixed stereocenters ((2S,3R)) which can effectively control the stereochemistry of reactions at or adjacent to the amino acid backbone. The acetyl groups are not merely protecting groups; they impose conformational rigidity and influence the steric environment around the chiral core.

This principle is evident in the elimination reaction of this compound methyl ester to form α-(N,N-diacetyl)amido-Z-crotonate. google.com The stereochemical arrangement of the substituents on the threonine backbone (a syn relationship between the amino and hydroxyl groups in the erythro isomer, which is L-threonine) directs the anti-elimination pathway, leading preferentially to the (Z)-alkene. In this context, the diacetylated threonine acts as a transient chiral scaffold that dictates the geometry of the newly formed double bond. This represents a fundamental enantioselective transformation where the inherent chirality of the starting material is translated into the configuration of the product. The development of such stereocontrolled routes using optically active amino acids is crucial for building libraries of privileged scaffolds for applications in drug discovery. rsc.orgcam.ac.uk

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including N,O-diacetyl-l-threonine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, connectivity, and chemical environment of each atom.

For this compound, ¹H NMR spectroscopy would reveal the number of different types of protons and their neighboring environments. The acetylation of both the amino and hydroxyl groups of L-threonine results in a distinct spectrum. Key expected signals include two singlets corresponding to the methyl protons of the N-acetyl and O-acetyl groups, alongside multiplets for the α-proton (CH-N), β-proton (CH-O), and the methyl group protons of the threonine backbone.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. nih.gov The spectrum would be expected to show distinct resonances for the carbonyl carbons of the carboxylic acid, the N-acetyl (amide), and the O-acetyl (ester) groups. Signals for the α-carbon, β-carbon, and the three distinct methyl carbons would also be present, with their chemical shifts providing confirmation of the diacetylation. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, confirming the complete structural assignment. bmrb.io

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on L-threonine data and standard functional group effects. Solvent: CDCl₃.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | - | ~174-176 |

| α-Carbon (Cα) | ~4.5-4.7 | ~57-59 |

| β-Carbon (Cβ) | ~5.2-5.4 | ~68-70 |

| γ-Carbon (Cγ, CH₃) | ~1.2-1.4 | ~19-21 |

| N-Acetyl (NHCOCH₃) Carbonyl | - | ~170-172 |

| N-Acetyl (NHCOCH₃) Methyl | ~2.0-2.2 | ~22-24 |

| O-Acetyl (OCOCH₃) Carbonyl | - | ~170-172 |

| O-Acetyl (OCOCH₃) Methyl | ~2.0-2.2 | ~20-22 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman analysis, are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

FTIR spectroscopy of this compound would show characteristic absorption bands confirming its structure. The spectrum would be dominated by strong carbonyl (C=O) stretching vibrations from three distinct environments: the carboxylic acid (~1700-1730 cm⁻¹), the amide (Amide I band, ~1650-1680 cm⁻¹), and the ester (~1735-1750 cm⁻¹). The disappearance of the broad O-H and N-H stretching bands characteristic of the parent L-threonine and the appearance of a distinct amide N-H stretching band (~3200-3300 cm⁻¹) would provide clear evidence of diacetylation. Other significant peaks would include C-H stretching and bending vibrations from the methyl and methine groups, and C-O stretching vibrations from the ester and carboxylic acid moieties. researchgate.net

Raman spectroscopy provides complementary information to FTIR. While carbonyl stretches are also visible in Raman spectra, this technique is particularly sensitive to non-polar bonds and symmetric vibrations, offering a different perspective on the molecular structure.

Table 2: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | ~2500-3300 (broad) | Carboxylic Acid |

| N-H Stretch | ~3200-3300 | Amide (N-Acetyl) |

| C-H Stretch | ~2850-3000 | Alkyl (CH, CH₃) |

| C=O Stretch | ~1735-1750 | Ester (O-Acetyl) |

| C=O Stretch | ~1700-1730 | Carboxylic Acid |

| C=O Stretch (Amide I) | ~1650-1680 | Amide (N-Acetyl) |

| N-H Bend (Amide II) | ~1520-1550 | Amide (N-Acetyl) |

| C-O Stretch | ~1200-1300 | Ester, Carboxylic Acid |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. This compound lacks extended conjugated systems or aromatic rings, which are typically required for strong absorption in the 200-800 nm range.

The primary electronic transitions available are the n→π* transitions of the carbonyl electrons in the carboxylic acid, amide, and ester groups. These transitions are relatively weak and occur at short wavelengths, typically below 220 nm. Therefore, UV-Vis spectroscopy is not a primary method for structural elucidation of this compound. However, it is a valuable tool for quantitative analysis, particularly as a detection method in High-Performance Liquid Chromatography (HPLC), where the absorbance in the far-UV region can be used to determine the concentration of the analyte. It can also be used to monitor colorimetric assays for determining enantiomeric excess. nih.gov

Terahertz (THz) Spectroscopy for Low-Frequency Vibrational Analysis of Diastereomers

Terahertz (THz) spectroscopy, operating in the far-infrared region of the spectrum (typically 0.1-10 THz), is a powerful technique for probing low-frequency molecular vibrations. These vibrations correspond to collective motions of the molecular skeleton and intermolecular interactions, such as hydrogen bonding and lattice vibrations in the solid state. nih.govresearchgate.net This makes THz spectroscopy exceptionally sensitive to the three-dimensional structure, conformation, and crystalline packing of molecules.

Studies on the stereoisomers of threonine have demonstrated that while enantiomers (e.g., L-threonine and D-threonine) have nearly identical THz spectra, diastereomers (e.g., L-threonine and L-allo-threonine) exhibit distinct and characteristic absorption peaks. nih.govspectroscopyonline.com This is because the different spatial arrangement of substituents in diastereomers leads to significant changes in their low-frequency vibrational modes. For instance, L-threonine shows characteristic peaks at 1.42 and 2.14 THz, whereas L-allo-threonine has peaks at 1.63 and 2.16 THz. spectroscopyonline.com

By extension, THz spectroscopy would be a highly effective method for distinguishing between diastereomers of N,O-diacetyl-threonine, such as this compound and N,O-diacetyl-l-allo-threonine. The unique spectral fingerprints in the THz region would allow for their unambiguous identification and quantitative analysis in mixtures. spectroscopyonline.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org By measuring the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, from which the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined. nih.gov

For this compound, a successful X-ray crystallographic analysis would provide unequivocal confirmation of its molecular structure. This includes:

Absolute Stereochemistry: Confirming the (2S, 3R) configuration inherent to the L-threonine precursor.

Molecular Conformation: Revealing the preferred rotational arrangement (conformation) of the acetyl groups and the threonine backbone in the crystal lattice.

Intermolecular Interactions: Detailing the network of hydrogen bonds and other non-covalent interactions that govern the packing of molecules in the crystal.

While the crystal structure of L-threonine itself is well-documented, the structure of its diacetylated derivative would provide new insights into how these modifications affect solid-state packing and conformation. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying components in a mixture. It is the primary method for assessing the chemical purity of compounds like this compound.

A typical purity assessment would employ a reversed-phase HPLC (RP-HPLC) method. In this setup, the compound is passed through a column packed with a non-polar stationary phase (e.g., C18-modified silica) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector set to a low wavelength (e.g., 210 nm) to detect the carbonyl groups. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. acs.orgresearchgate.net

Table 3: Typical RP-HPLC Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |

| Elution | Gradient elution (e.g., 5% to 95% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

Since this compound is a chiral molecule, verifying its stereochemical purity is critical. HPLC is the foremost technique for determining enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer relative to the other (e.g., the L-form vs. the D-form).

There are two primary HPLC strategies for chiral separations:

Direct Separation using a Chiral Stationary Phase (CSP): This method uses a column containing a chiral selector that interacts diastereomerically with the two enantiomers. This differential interaction causes one enantiomer to be retained longer on the column, resulting in their separation into two distinct peaks. Various CSPs based on macrocyclic antibiotics (e.g., CHIROBIOTIC T), cyclodextrins, or other chiral polymers are effective for separating amino acid derivatives. sigmaaldrich.com

Indirect Separation via Chiral Derivatization: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent (e.g., Marfey's reagent, L-FDAA) to form a pair of diastereomers. These diastereomers have different physical properties and can be readily separated on a standard, achiral RP-HPLC column (like a C18). jst.go.jp

In both methods, the enantiomeric excess is calculated from the integrated areas of the two separated peaks in the resulting chromatogram. rsc.org

Pre-column Derivatization Strategies for Enhanced Detection (e.g., OPA/NAC, NBD-F)

The analysis of amino acids like L-threonine and its derivatives, such as this compound, often requires derivatization to enhance their detection by common analytical techniques like high-performance liquid chromatography (HPLC). axionlabs.com Pre-column derivatization chemically modifies the amino acids before they are introduced into the chromatography system. jascoinc.com This process is essential for amino acids that lack a strong chromophore, making them difficult to detect at low concentrations using UV-Vis absorption. axionlabs.comnih.gov By attaching a fluorescent tag, the sensitivity of the detection can be significantly improved. nih.gov

o-Phthalaldehyde (B127526)/N-acetyl-l-cysteine (OPA/NAC):

The use of o-phthalaldehyde (OPA) is a widely adopted method for the derivatization of primary amino acids. nih.gov OPA reacts with the primary amino group of an amino acid in the presence of a thiol to form a highly fluorescent isoindole derivative. researchgate.netresearchgate.net While OPA itself does not react with secondary amino acids, its combination with specific thiols can be used for chiral separations. jascoinc.com When N-acetyl-l-cysteine (NAC) is used as the chiral thiol, it allows for the separation of amino acid enantiomers. researchgate.netresearchgate.net This reaction is rapid and sensitive, making it suitable for the analysis of complex biological samples. researchgate.net The derivatization with OPA/NAC is a key technique for the chiral analysis of amino acids, enabling the separation and quantification of D- and L-amino acid forms. researchgate.net

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F):

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is another highly effective fluorescent labeling reagent used for the pre-column derivatization of both primary and secondary amino acids. researchgate.netnih.gov NBD-F reacts with amino groups under mild, weakly basic conditions to yield highly fluorescent and stable derivatives. nih.govdojindo.com The resulting NBD-labeled compounds can be detected with high sensitivity using fluorescence detectors, with excitation typically around 470 nm and emission at 530-540 nm. nih.govdojindo.com This method has been successfully employed in fully automated amino acid analyzers, streamlining the entire process from derivatization to separation and quantification. nih.gov The detection limits for amino acids derivatized with NBD-F are in the femtomole range, highlighting the method's exceptional sensitivity. nih.gov

Below is a table summarizing typical reaction conditions for these derivatization agents.

| Derivatization Reagent | Target Amines | Typical Reaction Conditions | Detection Wavelengths (Excitation/Emission) | Key Advantages |

| OPA/NAC | Primary amino acids | Reaction at basic pH in the presence of NAC. researchgate.net | Varies with isoindole product | Enables chiral separation of enantiomers. researchgate.netresearchgate.net |

| NBD-F | Primary and secondary amino acids | Reaction at 60°C for ~1 min in borate (B1201080) buffer (pH 8.0-9.5). nih.govdojindo.com | 470 nm / 530-540 nm nih.govdojindo.com | High reactivity, stable derivatives, very low detection limits (fmol range). nih.gov |

Enzymatic Analysis Methods for Threonine and Related Metabolites

Enzymatic methods offer high specificity for the analysis of L-threonine and its metabolites. These assays utilize enzymes that catalyze specific reactions involving threonine, and the concentration of the amino acid is determined by measuring the product or cofactor consumption/production. google.com

One of the primary enzymes used in the analysis of threonine is L-threonine dehydrogenase (TDH) . google.comcreative-proteomics.com This enzyme catalyzes the NAD+-dependent oxidation of L-threonine to 2-amino-3-ketobutyrate. google.comcreative-proteomics.com The amount of NADH produced in this reaction is directly proportional to the initial amount of L-threonine and can be quantified spectrophotometrically. google.com The 2-amino-3-ketobutyrate product is unstable and can be further broken down by 2-amino-3-ketobutyrate coenzyme A lyase into glycine (B1666218) and acetyl-CoA. creative-proteomics.com A novel L-threonine dehydrogenase derived from the bacterium Cupriavidus necator has been identified and utilized for the specific quantification of L-threonine in samples. google.com

Another enzyme involved in threonine metabolism that can be used for analytical purposes is threonine aldolase (B8822740) . This enzyme catalyzes the cleavage of threonine into glycine and acetaldehyde (B116499). asm.org By quantifying the amount of glycine or acetaldehyde produced, the initial threonine concentration can be determined.

The biosynthesis of threonine from aspartate involves a series of key enzymes, including aspartate kinase, homoserine dehydrogenase, homoserine kinase, and threonine synthase. creative-proteomics.comnih.govnih.gov While not typically used for direct quantification in a sample, the study of the kinetics of these enzymes is crucial for understanding and analyzing the metabolic flux of the threonine pathway in various organisms. nih.govnih.govfrontiersin.org

The table below lists key enzymes involved in threonine metabolism and analysis.

| Enzyme | EC Number | Reaction Catalyzed | Analytical Application |

| L-threonine dehydrogenase | 1.1.1.103 | L-threonine + NAD+ ⇌ 2-amino-3-ketobutyrate + NADH + H+ google.com | Quantification of L-threonine by measuring NADH production. google.com |

| Threonine aldolase | 4.1.2.5 | L-threonine ⇌ Glycine + Acetaldehyde asm.org | Quantification of L-threonine by measuring product formation. |

| Threonine synthase | 4.2.3.1 | O-phospho-L-homoserine ⇌ L-threonine + phosphate (B84403) nih.gov | Analysis of threonine biosynthesis pathways. creative-proteomics.comnih.gov |

| Aspartate kinase | 2.7.2.4 | L-aspartate + ATP ⇌ 4-phospho-L-aspartate + ADP creative-proteomics.comnih.gov | Study of metabolic control in threonine synthesis. nih.govfrontiersin.org |

| Homoserine dehydrogenase | 1.1.1.3 | L-aspartate 4-semialdehyde + NAD(P)H + H+ ⇌ L-homoserine + NAD(P)+ creative-proteomics.comnih.gov | Analysis of metabolic flux in the threonine pathway. nih.govfrontiersin.org |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Modes

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can predict various molecular properties, including optimized geometry, electronic charge distribution, and vibrational frequencies.

The electronic structure of N,O-diacetyl-l-threonine is significantly influenced by the introduction of two acetyl groups. The N-acetylation and O-acetylation alter the electron density distribution around the nitrogen and oxygen atoms of the original L-threonine molecule. The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group become involved in resonance with the carbonyl groups of the acetyl moieties. This delocalization of electrons is expected to affect the molecule's reactivity and intermolecular interactions.

DFT calculations performed on related molecules, such as L-threonine, provide a foundation for predicting the vibrational modes of this compound. The vibrational spectrum of this compound would exhibit characteristic bands corresponding to the stretching and bending modes of its functional groups. The introduction of the acetyl groups would lead to the appearance of new vibrational modes, particularly those associated with the C=O stretching of the amide and ester groups, typically observed in the region of 1650-1750 cm⁻¹.

Table 1: Predicted Characteristic Vibrational Modes for this compound based on DFT studies of related compounds.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amide (N-acetyl) | C=O Stretch | 1650 - 1680 |

| Ester (O-acetyl) | C=O Stretch | 1735 - 1750 |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| C-H (methyl) | Symmetric/Asymmetric Stretch | 2850 - 3000 |

| N-H (amide) | Stretch | 3200 - 3300 |

| O-H (carboxylic acid) | Stretch | 2500 - 3300 (broad) |

Note: These are predicted ranges and the actual frequencies may vary depending on the specific molecular environment and computational method used.

Molecular Modeling and Simulation of Reactivity and Conformation

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are instrumental in exploring the conformational landscape and reactivity of molecules. For this compound, these methods can provide insights into its preferred three-dimensional structures and how it might interact with other molecules.

The reactivity of this compound is largely dictated by its functional groups. The presence of the N-acetyl and O-acetyl groups can influence the reactivity of the carboxylic acid group. The electron-withdrawing nature of the acetyl groups may affect the acidity of the carboxylic proton. Furthermore, the amide and ester functionalities introduce sites susceptible to nucleophilic attack, although they are generally less reactive than the carboxylic acid group.

The conformational flexibility of this compound is greater than that of L-threonine due to the rotatable bonds introduced by the acetyl groups. The dihedral angles associated with the N-acetyl (ω) and O-acetyl groups, in addition to the backbone (φ, ψ) and side-chain (χ) dihedral angles of the threonine residue, define the molecule's conformational space. Molecular modeling studies on N-acetylated amino acids suggest that the amide bond typically adopts a planar trans conformation due to steric hindrance. The conformational preferences of the O-acetyl group would be influenced by steric and electronic interactions with the rest of the molecule.

Table 2: Key Dihedral Angles Defining the Conformation of this compound.

| Dihedral Angle | Description | Expected Preference |

| φ (phi) | C'-N-Cα-C' | Influenced by side chain and acetyl groups |

| ψ (psi) | N-Cα-C'-N | Influenced by side chain and acetyl groups |

| χ1 (chi1) | N-Cα-Cβ-Oγ | Determines side-chain orientation |

| ω (omega) | Cα-N-C(acetyl)-O(acetyl) | Typically trans (~180°) |

| θ (theta) | Cβ-Oγ-C(acetyl)-O(acetyl) | Influenced by steric and electronic factors |

Q & A

Basic Research Questions

Q. How can N,O-diacetyl-L-threonine be chemically characterized, and what analytical techniques are most reliable for confirming its purity and structure?

- Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (particularly , , and 2D-COSY for stereochemical confirmation), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. For example, the acetyl groups at the N- and O-positions produce distinct NMR signals (e.g., methyl protons at ~2.0–2.2 ppm for acetyl groups) . HPLC methods using C18 columns with acetonitrile/water gradients can resolve impurities, while electrospray ionization (ESI)-MS confirms the molecular ion peak (expected m/z for : 219.08) .

Q. What is the role of this compound in post-translational modifications, and how can its incorporation into proteins be experimentally verified?

- Methodological Answer : this compound may serve as a precursor for O-linked glycosylation or acetylation in glycoproteins. To verify its incorporation, use isotopic labeling (e.g., - or -labeled derivatives) during in vitro protein synthesis, followed by tryptic digestion and LC-MS/MS analysis to detect site-specific modifications. Isotope-labeled threonine derivatives are well-documented for tracking metabolic incorporation in NMR studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Design a replicated factorial experiment testing stability across pH (3–9) and temperature (4–37°C) gradients. Use kinetic modeling (e.g., Arrhenius plots for thermal degradation) and HPLC-UV quantification to measure degradation rates. Statistical analysis (ANOVA with Tukey’s post hoc test) can identify significant destabilizing factors. Ensure adherence to NIH guidelines for reporting experimental conditions to enable replication .

Q. What strategies are effective for optimizing the synthetic yield of this compound while minimizing side reactions?

- Methodological Answer : Screen reaction conditions (e.g., acetylating agents like acetic anhydride vs. acetyl chloride, base catalysts, solvent polarity) using design of experiments (DoE) frameworks. Monitor reaction progress via thin-layer chromatography (TLC) and optimize molar ratios to prevent over-acetylation. Purify via recrystallization (e.g., ethanol/water mixtures) and validate purity using melting point analysis and -NMR .

Q. How can isotopic labeling of this compound be applied to study its metabolic flux in bacterial systems?

- Methodological Answer : Incorporate -labeled glucose into bacterial cultures to trace carbon flux into threonine derivatives. Extract metabolites via quenching (liquid ) and methanol/water extraction, then analyze using -NMR or GC-MS. Compare isotopic enrichment patterns in wild-type vs. knockout strains to elucidate biosynthetic pathways .

Q. What experimental designs are suitable for investigating the interaction of this compound with enzymes like threonine aldolase?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. Perform mutagenesis studies (e.g., alanine scanning) on enzyme active sites to identify critical residues. Couple with molecular dynamics simulations to model substrate-enzyme interactions. Report statistical confidence intervals for kinetic parameters (, ) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported solubility values for this compound across solvents?

- Methodological Answer : Standardize solubility testing using the shake-flask method at 25°C, with saturated solutions filtered and quantified via gravimetric analysis. Compare results across solvents (e.g., DMSO, methanol, water) using triplicate measurements. Disclose solvent purity and equilibration time to align with preclinical reporting guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.